Fmoc-PEG5-NHS ester
Overview
Description
Fmoc-PEG5-NHS ester is a PEG-based PROTAC linker . It contains an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Synthesis Analysis
The Fmoc-PEG5-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Fmoc-PEG5-NHS ester is 628.67 g/mol . Its molecular formula is C32H40N2O11 .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The hydrophilic PEG spacer in Fmoc-PEG5-NHS ester increases solubility in aqueous media . The compound should be stored at -20°C .Scientific Research Applications
Reversible Protection and Reactive Patterning
Fmoc (9-fluorenylmethoxycarbonyl) is used in the reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers on gold surfaces. This process, involving an NHS ester derivative of Fmoc, facilitates the fabrication of DNA arrays and controls surface reactivity and wettability (Frutos, Brockman, & Corn, 2000).
Drug Delivery and Bioavailability Enhancement
Fmoc-PEG5-NHS ester plays a crucial role in drug delivery systems. For instance, PEG chains linked to hormones via an Fmoc-NHS spacer have shown potential in improving bioavailability and extending the therapeutic effects of drugs, such as in the case of atrial natriuretic peptides (Nesher et al., 2008).
Targeted Anticancer Drug Delivery
Fmoc-PEG derivatives have been used to enhance the drug loading capacity and formulation stability in targeted anticancer therapies. For instance, doxorubicin-loaded PEG5k–Fmoc–FTS2 has shown improved antitumor activity and drug delivery efficiency in breast and prostate cancer models (Zhang et al., 2014).
Nanocarrier Development
Fmoc groups are integral in the development of nanocarriers for chemotherapeutic agents. PEG-Fmoc conjugates have demonstrated high drug loading capacities, excellent stability, and effective delivery to tumor sites, as seen in the case of paclitaxel delivery (Zhang et al., 2014).
Enzymatic Dephosphorylation in Hydrogel Formation
Fmoc-tyrosine hydrogels, formed via enzymatic dephosphorylation, demonstrate controllable mechanical properties and potential applications in three-dimensional cell culture (Thornton et al., 2009).
Immunochemotherapy
Fmoc-modified nanomicellar carriers, like PEG2k-Fmoc-NLG, have been developed for immunochemotherapy, showing effectiveness in enhancing immune responses and antitumor activity in cancer therapy (Chen et al., 2016).
Hydrogel-Based Drug Delivery
Fmoc-FF peptide hybrid polyurethane hydrogels have been developed for drug loading, demonstrating enhanced mechanical properties and sustained release, with potential applications in tissue-engineering and wound healing (Zhang et al., 2019).
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYFZVKBZSMQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG5-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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